molecular formula C40H34N2O8 B1248803 Tetramethoxyscytonemin

Tetramethoxyscytonemin

Cat. No.: B1248803
M. Wt: 670.7 g/mol
InChI Key: JJTLRFUXUFDNRP-QNEJGDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethoxyscytonemin is a natural product found in Scytonema and Cyanobacterium with data available.

Scientific Research Applications

UV Protection and Environmental Adaptation

A study by Varnali and Edwards (2013) highlights the significant role of tetramethoxyscytonemin in photoprotection. They explored the UV (UVA, UVB, and UVC) absorbing properties of scytonemin and its derivatives, including this compound. This pigment is crucial for the survival of extremophiles in environmentally stressed conditions. The research also delved into the interaction of this compound with iron compounds, suggesting its potential role in facilitating the movement of iron in iron-rich terrestrial environments. This is particularly relevant for studies related to subsurface Mars exploration (Varnali & Edwards, 2013).

Properties

Molecular Formula

C40H34N2O8

Molecular Weight

670.7 g/mol

IUPAC Name

(1E)-3-[(4-hydroxyphenyl)-methoxymethyl]-1-[3-[(4-hydroxyphenyl)-methoxymethyl]-3-methoxy-2-oxo-4H-cyclopenta[b]indol-1-ylidene]-3-methoxy-4H-cyclopenta[b]indol-2-one

InChI

InChI=1S/C40H34N2O8/c1-47-37(21-13-17-23(43)18-14-21)39(49-3)33-29(25-9-5-7-11-27(25)41-33)31(35(39)45)32-30-26-10-6-8-12-28(26)42-34(30)40(50-4,36(32)46)38(48-2)22-15-19-24(44)20-16-22/h5-20,37-38,41-44H,1-4H3/b32-31+

InChI Key

JJTLRFUXUFDNRP-QNEJGDQOSA-N

Isomeric SMILES

COC(C1=CC=C(C=C1)O)C2(C3=C(C4=CC=CC=C4N3)/C(=C\5/C6=C(C(C5=O)(C(C7=CC=C(C=C7)O)OC)OC)NC8=CC=CC=C86)/C2=O)OC

Canonical SMILES

COC(C1=CC=C(C=C1)O)C2(C3=C(C4=CC=CC=C4N3)C(=C5C6=C(C(C5=O)(C(C7=CC=C(C=C7)O)OC)OC)NC8=CC=CC=C86)C2=O)OC

Synonyms

tetramethoxyscytonemin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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